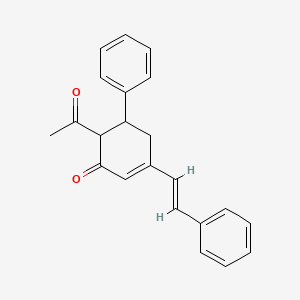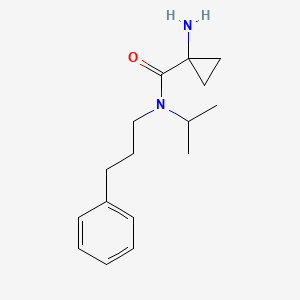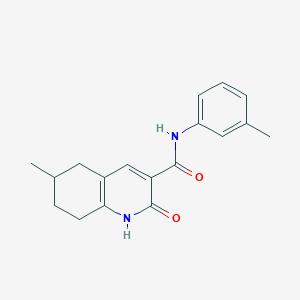
6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one, also known as chalcone, is a naturally occurring compound found in various plants. It has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one varies depending on its application. In medicine, this compound has been shown to inhibit various enzymes and signaling pathways involved in inflammation and cancer. In agriculture, this compound has been shown to disrupt the growth and development of insects and pests. In industry, this compound has been used as a precursor for the synthesis of various compounds.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. In medicine, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose metabolism. In agriculture, this compound has been shown to disrupt the growth and development of insects and pests. In industry, this compound has been used as a precursor for the synthesis of various compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages and limitations for lab experiments. One of the advantages is its availability and ease of synthesis. Chalcone is readily available and can be synthesized using various methods. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the development of this compound-based pesticides and insecticides for the control of pests and insects. Furthermore, the synthesis of this compound derivatives with improved solubility and bioactivity is also an area of future research.
Conclusion:
In conclusion, this compound is a naturally occurring compound with potential applications in the fields of medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and benefits.
Métodos De Síntesis
Chalcone can be synthesized using various methods, including Claisen-Schmidt condensation, Perkin reaction, and Suzuki-Miyaura cross-coupling. The Claisen-Schmidt condensation method is the most commonly used method for the synthesis of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one. It involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry. In medicine, 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one has been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. In agriculture, this compound has been used as a natural pesticide and insecticide. In industry, this compound has been used as a precursor for the synthesis of various compounds, including flavonoids and coumarins.
Propiedades
IUPAC Name |
6-acetyl-5-phenyl-3-[(E)-2-phenylethenyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-16(23)22-20(19-10-6-3-7-11-19)14-18(15-21(22)24)13-12-17-8-4-2-5-9-17/h2-13,15,20,22H,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUGEEIZZAVBAS-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC(=CC1=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C(CC(=CC1=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5415107.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenyl-2-propen-1-amine](/img/structure/B5415117.png)
![N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5415122.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5415123.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5415125.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]glycine](/img/structure/B5415126.png)
![2-benzyl-6-[4-(benzyloxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415135.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5415146.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)
![2-[5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5415170.png)
![(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5415195.png)

